Purple-|A-D-Gal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Purple-β-D-Gal (5-Iodo-3-indolyl-β-D-galactopyranoside) is a chromogenic substrate for β-galactosidase. It is similar to X-gal but generates a purple-colored precipitate upon enzyme hydrolysis . This compound is widely used in molecular biology for detecting β-galactosidase activity, which is often employed as a reporter gene in various assays.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Purple-β-D-Gal is synthesized through the reaction of 5-iodoindole with β-D-galactopyranosyl chloride under specific conditions. The reaction typically involves the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the glycosidic bond .
Industrial Production Methods
In industrial settings, the production of Purple-β-D-Gal involves large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then purified through crystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Purple-β-D-Gal undergoes enzymatic hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules subsequently oxidize and dimerize to form water-insoluble indigo precipitates .
Common Reagents and Conditions
Enzymatic Hydrolysis: β-galactosidase is the primary enzyme used for hydrolyzing Purple-β-D-Gal.
Oxidation: The indoxyl molecules formed during hydrolysis undergo oxidation in the presence of oxygen to form indigo.
Major Products
The major product formed from the enzymatic hydrolysis of Purple-β-D-Gal is indigo, which is responsible for the purple coloration observed in assays .
Wissenschaftliche Forschungsanwendungen
Purple-β-D-Gal is extensively used in scientific research for detecting β-galactosidase activity. Its applications span various fields, including:
Chemistry: Used as a chromogenic substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Employed in molecular biology for detecting β-galactosidase activity in gene expression studies.
Medicine: Utilized in diagnostic assays to detect bacterial contamination and other pathogens.
Industry: Applied in quality control processes to monitor β-galactosidase activity in various products.
Wirkmechanismus
The mechanism of action of Purple-β-D-Gal involves its hydrolysis by β-galactosidase, resulting in the release of indoxyl molecules. These molecules then undergo oxidation and dimerization to form indigo precipitates. The formation of the colored precipitate indicates the presence and activity of β-galactosidase .
Vergleich Mit ähnlichen Verbindungen
Purple-β-D-Gal is similar to other chromogenic substrates for β-galactosidase, such as X-gal, Red-β-D-Gal, Rose-β-D-Gal, and Green-β-D-Gal . it is unique in generating a purple-colored precipitate, which provides a distinct visual marker for enzyme activity.
Similar Compounds
X-gal (5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside): Produces a blue precipitate.
Red-β-D-Gal (5-Bromo-6-chloro-3-indolyl-β-D-galactopyranoside): Produces a red or magenta precipitate.
Rose-β-D-Gal (6-Chloro-3-indoxyl-β-D-galactopyranoside): Produces a pink precipitate.
Green-β-D-Gal (N-Methylindolyl-β-D-galactopyranoside): Produces a green precipitate.
Purple-β-D-Gal stands out due to its unique color change, making it a valuable tool in various biochemical assays.
Eigenschaften
Molekularformel |
C14H16INO6 |
---|---|
Molekulargewicht |
421.18 g/mol |
IUPAC-Name |
(3R,4S,6S)-2-(hydroxymethyl)-6-[(5-iodo-1H-indol-3-yl)oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C14H16INO6/c15-6-1-2-8-7(3-6)9(4-16-8)21-14-13(20)12(19)11(18)10(5-17)22-14/h1-4,10-14,16-20H,5H2/t10?,11-,12-,13?,14+/m0/s1 |
InChI-Schlüssel |
XNKCQUZRJVDUFR-BMYFTYEUSA-N |
Isomerische SMILES |
C1=CC2=C(C=C1I)C(=CN2)O[C@H]3C([C@H]([C@H](C(O3)CO)O)O)O |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(=CN2)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.